molecular formula C7H10O2 B1282416 8-Oxabicyclo[3.2.1]octan-3-one CAS No. 77745-32-5

8-Oxabicyclo[3.2.1]octan-3-one

Cat. No.: B1282416
CAS No.: 77745-32-5
M. Wt: 126.15 g/mol
InChI Key: XWUJGUIPMCLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxabicyclo[3.2.1]octan-3-one (CAS: 77745-32-5) is a bicyclic ketone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure comprises a seven-membered bicyclic framework with an oxygen atom in the bridgehead position (Figure 1). Key physical properties include a melting point of 36 °C and a boiling point of 35 °C at 0.001 Torr .

The compound is synthesized via [3+4] cycloaddition between oxyallyl carbocations (generated from polybromoketones) and alkylfurans, yielding derivatives with plant growth regulatory activity . It also serves as a key intermediate in asymmetric catalysis, particularly in enantioselective [5+2] pyrylium cycloadditions for natural product synthesis . Notably, its derivatives are found in bioactive natural products and exhibit stereoselective reactivity, making them valuable in medicinal chemistry .

Preparation Methods

Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization

One of the most efficient approaches for synthesizing 8-Oxabicyclo[3.2.1]octan-3-one involves a sophisticated tandem reaction sequence. This method, developed by Liu and colleagues, utilizes allylic silylethers as starting materials and proceeds through a cascade process promoted by tempo oxoammonium tetrafluoroborate (T⁺BF₄⁻) in combination with zinc bromide (ZnBr₂).

Reaction Mechanism

The reaction mechanism comprises three key sequential transformations:

  • Initial C–H oxidation of the allylic silylether substrate to form a reactive intermediate
  • Subsequent oxa- Cope rearrangement generating a new carbon-oxygen bond
  • Final aldol cyclization step to establish the bicyclic framework with the ketone functionality at the 3-position

This elegant cascade enables the direct construction of the desired this compound scaffold in a single synthetic operation. The approach is particularly valuable for its step economy and atom efficiency.

Optimization of Reaction Conditions

Extensive optimization studies have been conducted to identify the optimal conditions for this transformation. Table 1 summarizes the key parameters that influence reaction efficiency.

Table 1. Optimization Parameters for Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization

Entry Oxidant Loading (mol%) Lewis Acid Solvent Temperature (°C) Time (h) Yield (%)
1 T⁺BF₄⁻ (1.2 equiv) ZnBr₂ DCM 0 to rt 4 72
2 T⁺BF₄⁻ (1.5 equiv) ZnBr₂ DCM 0 to rt 4 78
3 T⁺BF₄⁻ (1.5 equiv) ZnCl₂ DCM 0 to rt 4 65
4 T⁺BF₄⁻ (1.5 equiv) ZnBr₂ THF 0 to rt 6 52
5 T⁺BF₄⁻ (1.5 equiv) ZnBr₂ DCE 0 to rt 5 70

The optimized conditions involve the use of 1.5 equivalents of tempo oxoammonium tetrafluoroborate as the oxidant and zinc bromide as the Lewis acid in dichloromethane, allowing the reaction to warm from 0°C to room temperature over 4 hours.

Substrate Scope

This methodology demonstrates good substrate scope, accommodating various substitution patterns on the allylic silylether starting materials. Both electron-donating and electron-withdrawing substituents are tolerated, enabling access to a range of functionalized this compound derivatives.

Gold-Catalyzed Approaches

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including the 8-oxabicyclo[3.2.1]octane scaffold. Several gold-catalyzed methodologies have been developed that can be adapted to synthesize the 3-ketone derivative.

Gold(I)-Catalyzed Cyclization of Alkyne-Containing 1,4-Diols

A particularly innovative approach utilizes cyclohexane-trans-1,4-diols bearing an alkyne side chain in the presence of Au(I) catalysts. This methodology involves a domino process in which multiple bonds are formed through a sequence of cyclization and semi-pinacol rearrangements.

The reaction proceeds through the following key steps:

  • Intramolecular nucleophilic addition of the hydroxyl group onto the gold-activated alkyne
  • Formation of an exo-cyclic enol ether intermediate
  • Isomerization to a highly strained oxonium ion
  • Semi-pinacol-type 1,2-alkyl migration to construct the oxabicyclic framework

This strategy enables the assembly of two C–H, two C–O, and one C–C bond in a single operation, demonstrating remarkable synthetic efficiency.

Catalyst Optimization Studies

Comprehensive evaluation of various gold catalysts and reaction conditions was conducted to optimize this transformation. Table 2 presents the findings from this investigation.

Table 2. Optimization of Gold Catalysts for the Synthesis of Oxabicyclo[3.2.1]octane Derivatives

Entry Catalyst (5 mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 AuCl DCE rt 2 69
2 AuCl₃ DCE rt 2 48
3 Ph₃PAuNTf₂ DCE rt 2 72
4 Ph₃PAuCl/AgSbF₆ DCE rt 2 68
5 Ph₃PAuCl/AgOTf DCE rt 2 65
6 IPrAuNTf₂ DCE rt 2 61
7 Ph₃PAuNTf₂ DCM rt 2 72
8 Ph₃PAuNTf₂ Toluene rt 2 64
9 Ph₃PAuNTf₂ (3 mol%) DCM rt 2 71

The optimized conditions involve the use of Ph₃PAuNTf₂ (5 mol%) in dichloromethane at room temperature for 2 hours, which provides the desired oxabicyclic product in 72% yield.

Asymmetric Gold(I)-Catalyzed Synthesis

A notable contribution to this field was reported by Liao and colleagues, who developed a method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates.

This methodology utilizes the stereochemical information present in glycal-derived starting materials to achieve high levels of stereocontrol in the formation of the oxabicyclic products. The resulting compounds can be further functionalized to introduce the ketone moiety at the 3-position through established oxidation protocols.

The reaction sequence involves:

  • Gold(I)-catalyzed 1,3-acyloxy migration of the propargylic carboxylate
  • Generation of a gold vinyl carbenoid intermediate
  • Ferrier rearrangement to establish the bicyclic framework
  • Further transformations, including interrupted Nazarov cyclization to access more complex polycyclic structures

Titanium-Catalyzed Cyclobutanone Rearrangement

Another viable approach to this compound involves the reaction of 3-alkoxycyclobutanones with allylic silanes in the presence of titanium tetrachloride (TiCl₄). This methodology proceeds with high stereoselectivity and represents a complementary approach to the oxidative and gold-catalyzed methods.

The reaction is proposed to proceed through the following sequence:

  • Lewis acid activation of the cyclobutanone carbonyl
  • Nucleophilic addition of the allylic silane
  • Ring expansion and cyclization to form the oxabicyclic framework with the ketone functionality directly incorporated at the 3-position

Stereoselective Functionalization Approaches

The stereoselective modification of existing 8-oxabicyclo[3.2.1]octane frameworks offers an alternative approach to accessing the desired 3-ketone derivative.

Bromination and Elimination Strategies

Research by Gerber and Vogel demonstrated that successive brominations of 8-oxabicyclo[3.2.1]oct-6-en-2-one can provide highly functionalized derivatives with excellent stereoselectivity. While their work focused on the 2-ketone isomer, similar principles could be applied to access the 3-ketone derivative.

The reported sequence involves:

  • Initial bromination to introduce a bromine atom at a specific position
  • Subsequent bromination to yield a tribrominated derivative with defined stereochemistry
  • Selective elimination of hydrogen bromide to generate functionalized derivatives

This approach highlights the potential for selective functionalization of the oxabicyclic scaffold to introduce specific substituents at desired positions.

Comparative Analysis of Synthetic Methods

Each synthetic approach to this compound offers distinct advantages and faces specific limitations. Table 3 presents a comparative analysis of the various methods discussed.

Table 3. Comparative Analysis of Synthetic Methods for this compound

Synthetic Method Key Reagents Strengths Limitations Overall Efficiency
Tandem C–H Oxidation/Cope/Aldol T⁺BF₄⁻, ZnBr₂ One-pot process, Direct introduction of 3-ketone Requires specialized oxidants High (70-78% yield)
Gold(I)-Catalyzed Cyclization Ph₃PAuNTf₂ Mild conditions, Tolerates functional groups Requires expensive gold catalysts Good (70-72% yield)
Asymmetric Gold Catalysis Gold(I) complexes Enables enantioselective synthesis Multistep sequence required Moderate to Good
Cyclobutanone/Allylic Silane TiCl₄ High stereoselectivity Sensitive to reaction conditions Moderate
Stereoselective Bromination Br₂, bases Enables diverse functionalization Requires further transformations Moderate

The tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization approach generally offers the most direct route to this compound, with high overall efficiency. The gold-catalyzed methods provide valuable alternatives, particularly when stereochemical control is a priority.

Mechanistic Insights

Detailed mechanistic investigations have provided valuable insights into the formation of 8-oxabicyclo[3.2.1]octane structures. For the gold-catalyzed cyclization approach, theoretical calculations have revealed that the selective 1,2-alkyl migration pathway leading to the formation of the oxabicyclic framework is energetically favored over competing pathways.

Key findings include:

  • The initial gold-activated alkyne undergoes nucleophilic attack by the hydroxyl group to form an exo-cyclic enol ether
  • This intermediate isomerizes to a highly strained oxonium ion
  • Semi-pinacol rearrangement proceeds via 1,2-alkyl migration rather than alternative pathways such as β-hydrogen elimination
  • This preference is driven by the release of ring strain in the transition state

These mechanistic insights provide a foundation for the rational design of new synthetic approaches to this compound and related compounds.

Chemical Reactions Analysis

Oxime Formation

Reaction with hydroxylamine hydrochloride under acidic or basic conditions converts the ketone to its oxime derivative. This serves as a precursor for further transformations.

Reagents/ConditionsProductYieldReference
NH₂OH·HCl, NaOAc, EtOH, reflux8-Oxabicyclo[3.2.1]octan-3-one oxime85–92%

Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration.

Beckmann Rearrangement

The oxime derivative undergoes Beckmann rearrangement under acidic conditions to form a lactam, expanding synthetic utility.

Reagents/ConditionsProductYieldReference
H₂SO₄, Ac₂O, 0°C → rt7-Azabicyclo[3.2.1]octan-8-one78%

Applications : Lactams are key intermediates in alkaloid synthesis and drug discovery.

Reduction Reactions

The ketone is reduced to secondary alcohols using hydride reagents, with stereoselectivity influenced by reaction conditions.

ReagentConditionsProductDiastereomeric Ratio (dr)Reference
NaBH₄MeOH, 0°Cexo-8-Oxabicyclo[3.2.1]octan-3-ol1:1
SmI₂THF, −78°C2β-Carbomethoxy-3-aryl derivatives3:1 (β:α)

Key Insight : Samarium iodide promotes selective reduction of conjugated systems, enabling access to pharmacologically relevant tropane analogs .

Nucleophilic Additions

Grignard and organometallic reagents add to the ketone, forming tertiary alcohols.

ReagentProductStereoselectivityReference
MeMgBr3-Hydroxy-3-methyl derivativeexo preference
PhLi3-Hydroxy-3-phenyl derivative>90% exo

Applications : These adducts are intermediates in monoamine transporter inhibitors (e.g., DAT/SERT ligands) .

Cross-Coupling Reactions

Derivatives participate in Stille and Suzuki couplings to introduce aryl/heteroaryl groups.

Reaction TypeReagents/ConditionsProductYieldReference
Stille CouplingPd(PPh₃)₄, CuI, DMF, 80°C3-Biaryl-8-oxabicyclo[3.2.1]octanone60–85%
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane, 90°C3-(4-Pyridyl) derivative72%

Note : Stille couplings generally outperform Suzuki reactions in yield for bicyclic substrates .

Tandem C–H Oxidation/Aldol Cyclization

A three-step cascade reaction constructs the bicyclic scaffold efficiently.

Reagents/ConditionsKey StepsProduct YieldReference
TEMPO⁺BF₄⁻, ZnBr₂, CH₂Cl₂, rt1. C–H oxidation
2. Oxa- Cope rearrangement
3. Aldol cyclization
82%

Mechanistic Insight : ZnBr₂ stabilizes intermediates, while TEMPO⁺ mediates oxidation .

Gold-Catalyzed Transformations

Gold(I) catalysts enable stereoselective rearrangements and cyclizations.

Catalyst SystemReactionProductSelectivityReference
Ph₃PAuNTf₂, CH₂Cl₂Tandem 1,3-acyloxy migration/Ferrier rearrangementexo-8-Oxabicyclo[3.2.1]octane>95% exo

Application : Used in asymmetric synthesis of cortistatin analogs .

TiCl₄-Mediated Cyclizations

TiCl₄ activates substrates for stereospecific annulation.

SubstrateConditionsProductYieldReference
3-AlkoxycyclobutanoneTiCl₄, CH₂Cl₂, −20°CThis compound88%

Key Insight : The reaction proceeds via a zwitterionic intermediate, enabling seven-membered transition states .

Scientific Research Applications

8-Oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octan-3-one in chemical reactions involves the formation of reactive intermediates, such as oxonium ions and carbocations. These intermediates facilitate various organic transformations, including rearrangements and cyclizations . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Azabicyclo[3.2.1]octan-3-one

Structural Differences: Replacing the bridgehead oxygen with nitrogen yields 8-azabicyclo[3.2.1]octan-3-one (CAS: 5632-84-8, C₇H₁₁NO, MW: 125.17 g/mol) .

Key Data :

Property 8-Oxabicyclo[3.2.1]octan-3-one 8-Azabicyclo[3.2.1]octan-3-one
Molecular Formula C₇H₁₀O₂ C₇H₁₁NO
Molecular Weight (g/mol) 126.15 125.17
Boiling Point (°C) 35 (0.001 Torr) Not reported
Key Applications Plant growth regulation, asymmetric synthesis Drug fragment synthesis
References

Dioxabicyclo Analogues

Structural Variants :

  • 6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one : Contains two oxygen atoms in the bicyclic framework.
  • 7-Acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one : Features a fused bicyclic system with different oxygen positioning.

Key Data :

Property 6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one 7-Acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one
Oxygen Positions Bridged (2,7) Fused (2,8)
Biological Activity Golgi fragmentation (requires acetoxy) Golgi fragmentation (requires acetoxy)
Reactivity Forms pyrroles with amines Forms pyrroles with amines
References

Plant Growth Regulation

  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives at 100 µg/mL stimulate cucumber root growth (5–30%) but inhibit sorghum root growth (23–56%) .

Cellular Effects

  • 6-Acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one and 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one induce pericentrosomal Golgi fragmentation in NRK cells at 80 µg/mL , mimicking macfarlandin E’s effects .

Asymmetric Catalysis

  • Chiral primary aminothioureas enable enantioselective [5+2] cycloadditions of pyrylium ions, yielding 8-oxabicyclo[3.2.1]octanes with >90% enantiomeric excess .
  • Gold(I)-catalyzed Ferrier rearrangements of glycals provide access to enantiopure 8-oxabicyclo[3.2.1]octanes .

Baeyer-Villiger Oxidation

  • Substituents on this compound dictate regioselectivity during oxidation. Electron-withdrawing groups favor ketone migration to the more substituted position .

Biological Activity

8-Oxabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features enable it to serve as a precursor for bioactive compounds and facilitate diverse chemical transformations. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The compound this compound is characterized by a bicyclic structure that includes an oxygen atom in one of the rings. This configuration allows for various functionalizations and transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods:

  • Gold(I)-Catalyzed Reactions: Efficient methods have been developed for synthesizing enantiomerically pure derivatives via gold(I)-catalyzed tandem reactions, which include acyloxy migration and Ferrier rearrangement .
  • Stille Coupling Protocols: These protocols have been utilized to create complex derivatives with significant biological activities .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates during chemical reactions, such as oxonium ions and carbocations. These intermediates can facilitate various organic transformations, leading to the generation of biologically active derivatives.

Applications in Medicinal Chemistry

While specific biological applications of this compound are not extensively documented, its derivatives have shown promise in pharmaceutical applications:

  • Neurotoxic Compounds: Some derivatives have been linked to the biosynthesis of neurotoxins like anatoxin-a, which exhibit significant inhibitory effects on acetylcholine receptors .
  • Monoamine Transporter Ligands: Research indicates that certain derivatives can selectively inhibit dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating neurological disorders .

Study 1: Neurotoxin Production

A study examined the production of anatoxin-a from cyanobacterial strains, identifying this compound as an intermediate in its biosynthetic pathway. The research highlighted the compound's role under varying growth conditions, demonstrating its potential impact on neurotoxin production .

Study 2: Plant Growth Regulation

Research evaluating the plant growth regulatory activity of analogues of 8-oxabicyclo[3.2.1]octan-6-en-3-one found that certain compounds stimulated radicle growth in Sorghum bicolor. At specific concentrations, these compounds exhibited both stimulatory and inhibitory effects on plant growth .

Data Tables

Compound Biological Activity IC50 (nM) Notes
This compoundPrecursor for neurotoxinsN/AInvolved in anatoxin-a biosynthesis
Derivative ADAT Inhibition0.49High selectivity for DAT over SERT
Derivative BSERT Inhibition2.19Significant binding profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-one?

Methodological Answer: The synthesis of this compound involves multiple approaches:

  • Hydrogenation of Enone Precursors : Reduction of 8-oxabicyclo[3.2.1]oct-6-en-3-one using a Parr hydrogenation apparatus under 3.0 × 10⁵ Pa H₂ pressure yields the saturated ketone in quantitative yield .
  • [4+3] Cycloaddition : Cationic cascade reactions using oxyallyl intermediates enable the construction of the bicyclic framework with high regiocontrol .
  • Stille/Suzuki Cross-Coupling : Functionalization at the C3 position via Stille coupling achieves derivatives in high yields, though Suzuki coupling may require optimization to avoid side reactions .

Key Analytical Techniques :

  • NMR/IR Spectroscopy : Confirms structural integrity and functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for gold(III) salts of related tropane alkaloids .

Q. How is stereoisomer separation achieved for 8-oxabicyclo derivatives?

Methodological Answer:

  • Chiral HPLC : Effective for resolving enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric Salt Formation : Employing chiral acids (e.g., tartaric acid) to crystallize enantiopure intermediates .

Q. What bioactivity screening models are used for 8-oxabicyclo derivatives?

Methodological Answer:

  • Transporter Inhibition Assays : Radioligand binding studies (e.g., [³H]WIN 35,428 for DAT/SERT/NET) quantify affinity in nM ranges .
  • Receptor Functional Assays : Guinea pig ileum contraction models assess 5-HT4 receptor agonism/antagonism (e.g., BIMU 8 derivatives) .

Advanced Research Questions

Q. How do substituent variations influence bioactivity in 8-oxabicyclo derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • C3 Substituents : Bulky aryl groups enhance DAT affinity (e.g., 3-(biaryl) derivatives show IC₅₀ < 50 nM) .
  • Bicyclic Rigidity : The 8-azabicyclo scaffold imparts stereoselective binding; axial vs. equatorial substituents alter receptor subtype selectivity (e.g., σ2 vs. σ1 receptors) .

Example SAR Table :

DerivativeSubstituent (Position)DAT IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
Compound 2a3-(4-Fluorophenyl)1245037.5
Compound 3c3-(3,4-Dichlorophenyl)832040.0
Data adapted from .

Q. What strategies enable enantioselective synthesis of 8-oxabicyclo derivatives?

Methodological Answer:

  • Organocatalytic [5+2] Cycloaddition : Dual thiourea/aminothiourea catalysts achieve >90% ee for 8-oxabicyclo[3.2.1]octanes .
  • Biocatalysis : Engineered transaminases (e.g., Ruegeria sp. TM1040 variants) convert ketones to exo-amine derivatives with >99% diastereoselectivity .
  • Chiral Lithium Amides : Enantioselective deprotonation of bicyclic ketones yields chiral building blocks for natural product synthesis .

Q. How is regioselectivity controlled in Baeyer-Villiger oxidations of 8-oxabicyclo ketones?

Methodological Answer:

  • Substituent Effects : Electron-donating groups at C2/C6 favor lactone formation at the more substituted position (e.g., 8-isopropyl derivatives) .
  • Computational Modeling : DFT studies predict transition-state energies to rationalize regioselectivity trends .

Q. How can computational methods resolve mechanistic contradictions in cycloaddition reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulates transition states to explain stereochemical outcomes (e.g., endo vs. exo selectivity in [4+3] cycloadditions) .
  • Conformational Analysis : Molecular dynamics identify key torsional angles influencing reactivity (e.g., pyrylium ion intermediates) .

Q. How are contradictory SAR findings in transporter inhibition resolved?

Methodological Answer:

  • Binding Mode Analysis : Docking studies (e.g., AutoDock Vina) differentiate competitive vs. allosteric inhibition .
  • Functional Uptake Assays : Compare ligand effects on [³H]dopamine uptake vs. binding to distinguish transport inhibition from receptor antagonism .

Table 1: Synthetic Methods Comparison

MethodYield (%)StereocontrolKey Reference
Hydrogenation95–100N/A
[5+2] Cycloaddition80–90>90% ee
Stille Coupling70–85Moderate

Table 2: Computational Tools for Mechanism Elucidation

ToolApplicationExample Use Case
Gaussian 16Transition-state optimizationBaeyer-Villiger regioselectivity
AutoDock VinaLigand-receptor dockingDAT/SERT binding modes

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJGUIPMCLRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525311
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77745-32-5
Record name 8-Oxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[3.2.1]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3]cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999,64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsaturated ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

8-Oxa-bicyclo[3.2.1]oct-6-en-3-one was synthesized by the known [4+3] cycloaddition of the commercially available furan and the oxyally generated from 1,1,3-trichloroacetone, followed by reduction with zinc (J. Org. Chem. 1999, 64, 3398 and J. Am. Chem. Soc. 2001, 123, 5590). Internal double bond of the cycloadduct was reduced using Pd/C in MeOH to give 8-oxa-bicyclo[3.2.1]octan-3-one. The resulting ketone was subjected to Eadsworth-Horner-Emmons condition to yield the α,β-unsatured ester. Catalytic hydrogenation of the conjugated ester gave rise to an inseparable mixture (˜1:1) of diasteromers with no diastereoselectivity. The mixture of diastereomers carried forward to the next two steps. These steps include reduction of esters with NaBH4/LiCl followed by treatment with TsCl in the presence of NEt3 to furnish the oxabicyclo[3.2.1]octaneethylmethylbenzensolfonate. 1H NMR (CDCl3): δ 7.81-7.78 (m, 2H), 7.37-7.34 (m, 2H), 4.35-4.28 (m, 2H), 4.07-4.02 (m, 2H), 2.46 (s, 3H), 2.07 (m, 1H), 1.95-1.87 (m, 2H), 1.82-1.76 (m, 1H), 1.68-1.63 (m, 2H), 1.55-1.50 (m, 2H), 1.43-1.28 (m, 2H), 1.10 (m, 1H).
[Compound]
Name
[ 4+3 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Oxabicyclo[3.2.1]octan-3-one
8-Oxabicyclo[3.2.1]octan-3-one
8-Oxabicyclo[3.2.1]octan-3-one
8-Oxabicyclo[3.2.1]octan-3-one
8-Oxabicyclo[3.2.1]octan-3-one
8-Oxabicyclo[3.2.1]octan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.